molecular formula C8H13NO B12949183 N-(Cyclopent-3-en-1-yl)oxetan-3-amine

N-(Cyclopent-3-en-1-yl)oxetan-3-amine

Cat. No.: B12949183
M. Wt: 139.19 g/mol
InChI Key: STOGXUFZPDTYKK-UHFFFAOYSA-N
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Description

N-(Cyclopent-3-en-1-yl)oxetan-3-amine is a compound that features a cyclopentene ring attached to an oxetane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopent-3-en-1-yl)oxetan-3-amine can be achieved through a tandem strategy that combines allylic amination and ring-opening of oxetanes. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . Another method involves the preparation of 3-oximinooxetane, which can be reduced to obtain the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis typically involves standard organic synthesis techniques such as amination and ring-opening reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopent-3-en-1-yl)oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert oximes to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Peroxy acids are commonly used for oxidation reactions.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed

    Oxidation: Oxides and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclopent-3-en-1-yl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclopent-3-en-1-yl)oxetan-3-amine involves its interaction with molecular targets such as enzymes. For example, it can inhibit β-lactamase enzymes by binding to the active site and preventing the hydrolysis of β-lactam antibiotics . The pathways involved include enzyme inhibition and potential interactions with other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopent-3-en-1-yl)oxetan-3-amine is unique due to its combination of a cyclopentene ring and an oxetane ring with an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-cyclopent-3-en-1-yloxetan-3-amine

InChI

InChI=1S/C8H13NO/c1-2-4-7(3-1)9-8-5-10-6-8/h1-2,7-9H,3-6H2

InChI Key

STOGXUFZPDTYKK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1NC2COC2

Origin of Product

United States

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